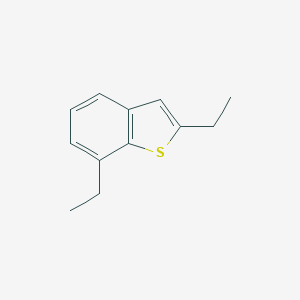
2,7-Diethyl-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diethyl-1-benzothiophene, also known as this compound, is a useful research compound. Its molecular formula is C12H14S and its molecular weight is 190.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Benzothiophene derivatives, including 2,7-diethyl-1-benzothiophene, have been studied extensively for their therapeutic properties. These compounds exhibit a range of biological activities, making them valuable in drug development.
Case Study: Anticancer Activity
Recent studies have shown that derivatives of benzothiophene can possess potent cytotoxic effects against various cancer cell lines. For instance, a study reported that specific benzothiophene derivatives achieved approximately 97% growth inhibition in the LOX IMVI melanoma cell line at a concentration of 10 μM . This highlights the potential of this compound as a scaffold for developing new anticancer agents.
Table 1: Anticancer Activity of Benzothiophene Derivatives
| Compound | Cell Line | Growth Inhibition (%) | Concentration (μM) |
|---|---|---|---|
| This compound | LOX IMVI | ~97 | 10 |
| Benzothieno[3,2-b]pyridine | Various | Varies | Varies |
Organic Electronics
Benzothiophene derivatives are also significant in the field of organic electronics, particularly in organic semiconductors. The unique electronic properties of these compounds make them suitable for applications in organic field-effect transistors (OFETs).
Case Study: Organic Field-Effect Transistors
Research has demonstrated that benzothiophene-based materials can achieve high charge carrier mobilities when used in OFETs. For example, a study on functionalized benzothiophenes showed mobilities up to 2.0 cm²/V·s under ambient conditions . This suggests that this compound could be utilized in developing efficient organic semiconductor devices.
Table 2: Charge Carrier Mobilities of Benzothiophene-Based OFETs
| Compound | Mobility (cm²/V·s) | Environment |
|---|---|---|
| This compound | TBD | Ambient |
| Benzothieno[3,2-b]benzothiophene | Up to 2.0 | Ambient |
Material Science
In material science, benzothiophenes are explored for their potential as dyes and conductive materials. Their ability to form stable films makes them candidates for various applications.
Case Study: Conductive Polymers
Studies have indicated that incorporating benzothiophene derivatives into polymer matrices enhances conductivity and stability. These materials can be used in sensors and bio-diagnostics due to their favorable electronic properties .
Table 3: Applications of Benzothiophenes in Material Science
| Application | Description |
|---|---|
| Dyes | Used as colorants in textiles and plastics |
| Conductive Materials | Enhances conductivity in polymer composites |
| Sensors | Employed in conductivity-based sensors |
Biological Activities
The biological activities of benzothiophenes extend beyond anticancer properties. They have shown promise as anti-inflammatory agents and modulators of various biological pathways.
Case Study: Anti-inflammatory Effects
Research indicates that certain benzothiophene derivatives possess significant anti-inflammatory properties. For instance, compounds derived from benzothiophenes have been reported to act as allosteric enhancers for adenosine receptors and glucagon receptor antagonists . This suggests potential applications in treating inflammatory diseases.
Table 4: Biological Activities of Benzothiophenes
| Activity | Compound | Effectiveness |
|---|---|---|
| Anti-inflammatory | Various benzothiophenes | Significant |
| Adenosine receptor modulation | Selected derivatives | Potent |
Propriétés
Numéro CAS |
16587-45-4 |
|---|---|
Formule moléculaire |
C12H14S |
Poids moléculaire |
190.31 g/mol |
Nom IUPAC |
2,7-diethyl-1-benzothiophene |
InChI |
InChI=1S/C12H14S/c1-3-9-6-5-7-10-8-11(4-2)13-12(9)10/h5-8H,3-4H2,1-2H3 |
Clé InChI |
MJSFKUIPYUXCFK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC2=C1SC(=C2)CC |
SMILES canonique |
CCC1=CC=CC2=C1SC(=C2)CC |
Synonymes |
2,7-Diethylbenzo[b]thiophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















